(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H19BrN2O2 It is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-1-carboxylic acid and 5-bromopyridine.
Formation of the Ester: The carboxylic acid group of ®-pyrrolidine-1-carboxylic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Coupling Reaction: The esterified pyrrolidine is then coupled with 5-bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the pyrrolidine or pyridine rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of oxidized pyrrolidine or pyridine derivatives.
Reduction: Formation of reduced pyrrolidine or pyridine derivatives.
Hydrolysis: Formation of ®-pyrrolidine-1-carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its pyrrolidine and pyridine moieties are common in many natural products and pharmaceuticals, making it a useful scaffold for drug discovery.
Medicine
In medicinal chemistry, ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is explored for its potential therapeutic properties. It can be modified to create analogs with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity, while the bromopyridine moiety can participate in specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 2-(3-bromopyridin-5-yl)pyrrolidine-1-carboxylate: Similar structure but with different substitution pattern on the pyridine ring.
®-tert-butyl 2-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate: Chlorine instead of bromine on the pyridine ring.
®-tert-butyl 2-(5-fluoropyridin-3-yl)pyrrolidine-1-carboxylate: Fluorine instead of bromine on the pyridine ring.
Uniqueness
®-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro- and fluoro-analogues.
Properties
IUPAC Name |
tert-butyl (2R)-2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPOXSHIIAUKI-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.